

Application Notes and Protocols: 2- Methylbenzamide in Medicinal Chemistry

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the medicinal chemistry applications of the **2-methylbenzamide** scaffold. It details the therapeutic targets, quantitative biological data, and relevant experimental protocols for derivatives of this versatile chemical structure.

Introduction

2-Methylbenzamide, also known as o-toluamide, is a key structural motif and synthetic intermediate in the development of a diverse range of therapeutically active compounds. While the parent molecule itself is not typically a final drug product, its derivatives have been identified as potent modulators of several important biological targets.[1] The strategic placement of the methyl group on the benzamide ring influences the conformational properties and binding interactions of these molecules, leading to their application in oncology, neuroscience, and infectious diseases. This document outlines the key applications, presents comparative biological data, and provides detailed protocols for relevant assays.

Key Therapeutic Applications and Biological Targets

The **2-methylbenzamide** scaffold is a privileged structure found in molecules targeting a variety of enzymes and receptors. The primary areas of application are detailed below.

PARP Inhibition in Oncology







Derivatives incorporating a benzimidazole carboxamide structure, conceptually related to **2-methylbenzamide**, are potent inhibitors of Poly(ADP-ribose) polymerase (PARP). PARP enzymes are critical for DNA single-strand break repair.[2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality.[3]

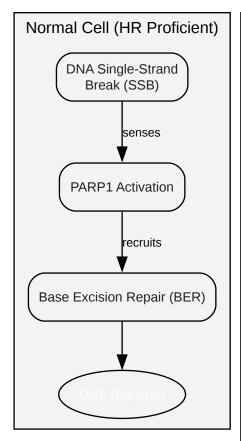
A prominent example is Veliparib (ABT-888), a compound developed for cancer treatment.[4] Veliparib has shown efficacy in combination with DNA-damaging agents like temozolomide.[4]

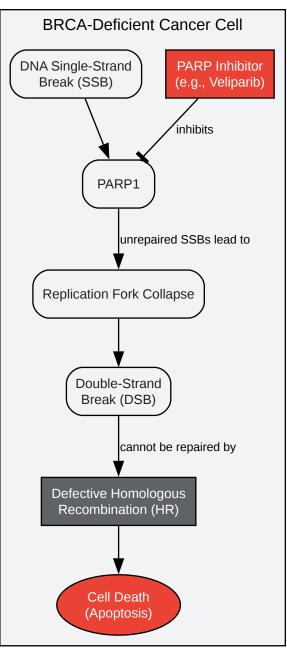
Signaling Pathway: PARP and DNA Repair

The diagram below illustrates the role of PARP in DNA repair and the mechanism of PARP inhibitors. In normal cells, PARP1 detects single-strand breaks (SSBs) and recruits DNA repair machinery. In BRCA-deficient cancer cells, the homologous recombination (HR) pathway for double-strand break (DSB) repair is compromised. When PARP is inhibited, SSBs persist and convert to DSBs during replication, which cannot be repaired effectively, leading to cell death.



Mechanism of PARP Inhibition in BRCA-Deficient Cancer





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Caption: PARP inhibition in BRCA-deficient cells.

Voltage-Gated Sodium Channel (Nav1.1) Modulation

Derivatives of **2-methylbenzamide** have been identified as modulators of the voltage-gated sodium channel Nav1.1.[5] These channels are essential for the generation and propagation of



action potentials in neurons. Modulators of Nav1.1 are being investigated for their therapeutic potential in central nervous system (CNS) disorders, such as epilepsy and pain.[5] Studies have shown that specific N,N'-(1,3-phenylene)bis(**2-methylbenzamide**) compounds can increase Nav1.1 channel activity.[5]

Cereblon (CRBN) Binders for PROTACs

In the field of targeted protein degradation, **2-methylbenzamide** derivatives serve as ligands for the E3 ubiquitin ligase substrate receptor Cereblon (CRBN).[6] These ligands are critical components of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of specific target proteins. By linking a CRBN binder to a ligand for a target protein, a PROTAC can bring the target into proximity with the E3 ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. This approach represents a novel therapeutic modality in drug discovery.[6]

Dual Topoisomerase I and COX-2 Inhibition

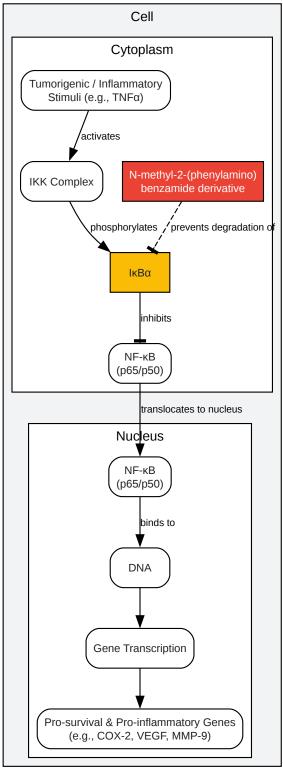
N-methyl-2-(phenylamino)benzamide derivatives have been developed as dual inhibitors of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2).[7][8][9] Topo I is a crucial enzyme for DNA replication and a well-established target for cancer chemotherapy. COX-2 is an enzyme that is often overexpressed in tumors and contributes to inflammation and cancer progression.[9] The dual inhibition of these targets offers a synergistic approach to cancer therapy by simultaneously inducing DNA damage in cancer cells and mitigating the protumorigenic inflammatory microenvironment.[8] These compounds have also been shown to suppress the NF-кB signaling pathway.[7]

Signaling Pathway: NF-kB Suppression

The diagram below shows a simplified overview of the NF-κB pathway and its inhibition by N-methyl-2-(phenylamino)benzamide derivatives, which prevents the transcription of pro-inflammatory and pro-survival genes like COX-2.



Inhibition of NF-кВ Signaling Pathway Cell



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Caption: NF-kB pathway and its inhibition.



Quantitative Data Summary

The following tables summarize the quantitative biological data for various derivatives based on the **2-methylbenzamide** scaffold.

Table 1: PARP Inhibitor Activity

Compound	Target	Assay Type	Potency	Reference
Veliparib (ABT- 888)	PARP-1 / PARP-2	Enzyme Inhibition	K_i_ = 5 nM	[4]

| Veliparib (ABT-888) | C41 Cells | Whole Cell Assay | EC_50_ = 2 nM |[4] |

Table 2: Cereblon (CRBN) Binding Affinity

Compound Target	Assay Type	Potency (IC_50_)	Reference
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| 4-Amino-N-(2,6-dioxo-3-piperidyl)-2-fluorobenzamide | CRBN | Competitive MST | 63 \pm 16 μ M | [6] |

Table 3: Antimycobacterial Activity

Compound	Target Organism	Assay Type	Potency (IC_90_)	Reference
Benzamide 4b (methyl substitution)	M. tuberculosis	Growth Inhibition	0.62 μΜ	[10]

| Benzamide 22f (thiophene substitution) | M. tuberculosis | Growth Inhibition | 0.09 μΜ |[10] |

Table 4: Neurokinin-2 (NK2) Receptor Antagonist Activity



Compound	Target	Assay Type	Potency (pK_b_)	Reference
para-Fluoro substituted N- methylbenzam ide analogue	NK2 Receptor	Functional Assay	9.7	[11]

| Other analogues in series | NK2 Receptor | Functional Assay | 9.1 - 9.7 |[11] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of **2-methylbenzamide** derivatives are provided below.

Protocol: Synthesis of a Quinazolinone Derivative

This protocol describes a general method for synthesizing a quinazolinone core, a common heterocyclic structure derived from **2-methylbenzamide**-related precursors.[12]

Materials:

- 2-Aminobenzamide (1.0 eq)
- 2-Methylbenzaldehyde (1.1 eq)
- Absolute Ethanol
- Glacial Acetic Acid (catalytic amount)
- Saturated Sodium Bicarbonate solution
- Deionized Water
- Ethyl Acetate
- Anhydrous Sodium Sulfate



Equipment:

- Round-bottom flask with reflux condenser
- · Magnetic stirrer with heating plate
- Büchner funnel and flask
- Separatory funnel
- Rotary evaporator
- Thin Layer Chromatography (TLC) apparatus

Procedure:

- Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminobenzamide in absolute ethanol.
- Addition of Reagents: To the stirred solution, add 2-methylbenzaldehyde followed by a catalytic amount of glacial acetic acid (3-4 drops).
- Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Precipitation: Pour the reaction mixture into ice-cold water with constant stirring.
- Neutralization: Neutralize the solution with a saturated solution of sodium bicarbonate.
- Isolation: Collect the precipitated solid by vacuum filtration.
- Washing: Wash the solid with cold deionized water.
- Purification: Recrystallize the crude product from a suitable solvent like ethanol.
- Drying: Dry the purified product under a vacuum.



• Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Protocol: In Vitro Cell Proliferation (MTT) Assay

This protocol is used to assess the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[13][14]

Materials:

- Cancer cell line of interest (e.g., MCF-7, A549)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Test compound stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (for formazan solubilization)

Equipment:

- 96-well flat-bottom plates
- CO₂ incubator (37°C, 5% CO₂)
- Microplate reader (absorbance at 570 nm)
- Multichannel pipette

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 μL of medium. Incubate for 24 hours to allow for attachment.



- Compound Treatment: Prepare serial dilutions of the test compound in the culture medium.
 Replace the medium in the wells with 100 μL of medium containing the desired concentrations of the compound. Include vehicle control (DMSO) wells.
- Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
- MTT Addition: Add 20 μL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC_50_ value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

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